Chain-Length Optimization in Methotrexate Analogues: CEM Human Leukemic Lymphoblast Growth Inhibition (IC50)
In a systematic study of methotrexate (MTX) analogues where the L-glutamate moiety was replaced by DL-2-aminoalkanedioic acids of increasing chain length, the analogue containing 2-aminononanedioic acid (9 CH2 groups) exhibited the most potent inhibition of CEM human leukemic lymphoblast cell growth, with an IC50 of 0.016 µM [1]. This represents a 40-fold improvement over the least active chain-extended analogue in the same series (IC50 0.64 µM). The optimal chain length was explicitly species- and cell-line-dependent, ruling out any assumption that adjacent chain lengths (e.g., 8 or 10 CH2 groups) would perform equivalently [1].
| Evidence Dimension | Inhibition of CEM human leukemic lymphoblast cell growth (IC50) |
|---|---|
| Target Compound Data | MTX analogue with 2-aminononanedioic acid (9 CH2): IC50 = 0.016 µM |
| Comparator Or Baseline | MTX analogues with 2-aminoalkanedioic acids of other chain lengths (6–10 CH2): IC50 range = 0.016–0.64 µM |
| Quantified Difference | Up to 40-fold greater potency compared to the least active chain-extended analogue; the 9-CH2 analogue was the most potent against CEM cells in the series. |
| Conditions | CEM human leukemic lymphoblast cell culture; MTX analogue series derived from 4-amino-4-deoxy-N10-methylpteroic acid. |
Why This Matters
For researchers designing or procuring antifolate analogues, selecting the correct side-chain length (C9 vs. C7, C8, or C10) directly determines whether the compound achieves maximal in vitro potency or falls to suboptimal activity.
- [1] Rosowsky A, Bader H, Kohler W, Freisheim JH, Moran RG. Methotrexate analogues. 34. Replacement of the glutamate moiety in methotrexate and aminopterin by long-chain 2-aminoalkanedioic acids. J Med Chem. 1988 Jul;31(7):1338-44. doi: 10.1021/jm00402a014. View Source
